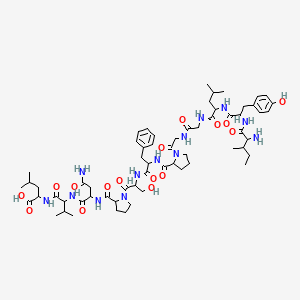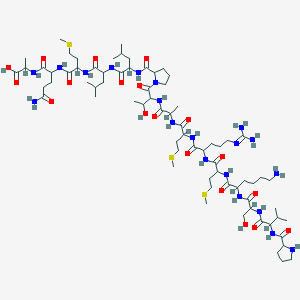
Adrenomedullin (16-31) (human, pig)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adrenomedullin (16-31), human is a fragment of human adrenomedullin (hADM) consisting of amino acid residues 16-31 . Adrenomedullin has appreciable affinity for the CGRP1 receptor . It possesses pressor activity in the systemic vascular bed of the rat, but not the cat .
Synthesis Analysis
Adrenomedullin is a peptide expressed by all tissues and found in the circulation . The precursor, called preproadrenomedullin, consists of 185 amino acids and can be cleaved by plasma kallikrein at the Lys-Arg and Arg-Arg sites .Molecular Structure Analysis
Adrenomedullin (16-31), human has a molecular weight of 1865.19 and a formula of C82H129N25O21S2 . It consists of 52 amino acids, has 1 intramolecular disulfide bond, and shows a slight homology with the calcitonin gene-related peptide (CGRP) .Physical And Chemical Properties Analysis
Adrenomedullin (16-31), human is a solid substance with a color ranging from white to off-white . It has a solubility of 100 mg/mL in water . It should be stored at -80°C for 2 years or at -20°C for 1 year in a sealed storage, away from moisture .Wissenschaftliche Forschungsanwendungen
1. Pulmonary and Bronchial Applications
Adrenomedullin, a potent vasodilator, has shown promising results in pulmonary and bronchial applications. Studies have demonstrated its efficacy in inhibiting bronchoconstriction and airway microvascular leakage in animal models, indicating potential benefits in conditions like asthma (Ohbayashi et al., 1999). Additionally, adrenomedullin's bronchodilatory effects have been observed in guinea pigs, suggesting its role in airway function and potential application in respiratory disorders (Kanazawa et al., 1994).
2. Cardiovascular and Hemodynamic Effects
Adrenomedullin has significant cardiovascular and hemodynamic effects. It can induce systemic hypotension in various animal models and might play a role in blood pressure regulation (Sabates et al., 1996). The peptide also affects coronary arterial smooth muscle, influencing calcium concentrations and tension development (Kureishi et al., 1995). Furthermore, research on sheep models shows adrenomedullin's ability to modify systemic, renal, mesenteric, and hindquarter vascular beds, impacting the redistribution of cardiac output (Devito et al., 1995).
3. Potential Therapeutic Applications
Studies on the therapeutic applications of adrenomedullin have been promising. For instance, research involving the use of monoclonal anti-adrenomedullin antibodies in a porcine shock model showed potential benefits in treating sepsis, suggesting a clinical application in managing septic shock (Thiele et al., 2020).
4. Reproductive System and Embryonic Development
In the context of reproductive systems and embryonic development, adrenomedullin's roles have been explored in domestic animals like pigs. It regulates implantation, embryo spacing, and placentation, indicating its potential significance in reproductive biology and veterinary sciences (Liu et al., 2021).
Wirkmechanismus
Adrenomedullin may function as a hormone in the circulation control because it is found in blood in a considerable concentration . It was initially identified as a vasodilator . Other effects of Adrenomedullin include stimulating the growth of new blood vessels (angiogenesis) and increasing the tolerance of cells to oxidative stress and hypoxic injury .
Safety and Hazards
Zukünftige Richtungen
Adrenomedullin has been found to have various physiological functions, including vasodilation, angiogenesis, anti-inflammation, organ protection, and tissue repair . Alterations in Adrenomedullin expression have been described in neurodegenerative processes such as Alzheimer’s disease or vascular dementia . This suggests that Adrenomedullin could be a potential therapeutic target for these diseases .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H129N25O21S2/c1-10-42(6)64(79(126)99-55(67(87)114)32-47-21-23-49(110)24-22-47)106-74(121)54(26-28-61(86)112)97-76(123)58(34-48-35-90-39-93-48)100-68(115)43(7)94-75(122)56(31-40(2)3)101-71(118)51(19-14-15-29-83)96-73(120)53(25-27-60(85)111)98-78(125)63(41(4)5)105-81(128)66(45(9)109)107-77(124)59-38-130-129-37-50(84)69(116)95-52(20-16-30-91-82(88)89)72(119)102-57(33-46-17-12-11-13-18-46)70(117)92-36-62(113)104-65(44(8)108)80(127)103-59/h11-13,17-18,21-24,35,39-45,50-59,63-66,108-110H,10,14-16,19-20,25-34,36-38,83-84H2,1-9H3,(H2,85,111)(H2,86,112)(H2,87,114)(H,90,93)(H,92,117)(H,94,122)(H,95,116)(H,96,120)(H,97,123)(H,98,125)(H,99,126)(H,100,115)(H,101,118)(H,102,119)(H,103,127)(H,104,113)(H,105,128)(H,106,121)(H,107,124)(H4,88,89,91)/t42-,43-,44+,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-,66-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSITIBGEJGZGX-FXMFISEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)CC4=CC=CC=C4)CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)[C@@H](C)O)CC4=CC=CC=C4)CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H129N25O21S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1865.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











